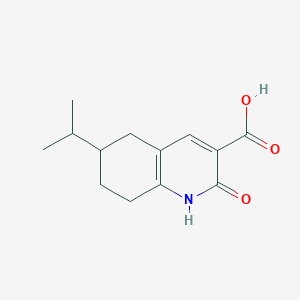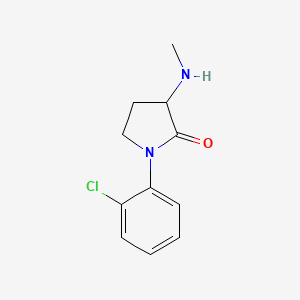 2-(4-メトキシフェニル)エチルアミン CAS No. 1184458-35-2"
>
2-(4-メトキシフェニル)エチルアミン CAS No. 1184458-35-2"
>
2-(4-メトキシフェニル)エチルアミン
概要
説明
2-(4-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO2. It is a liquid at room temperature and has a molecular weight of 223.32 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a methoxypropylamine group, making it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
Chemistry: In chemistry, 2-(4-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new organic compounds and materials .
Biology: It can serve as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, 2-(4-Methoxyphenyl)ethylamine may be explored for its pharmacological properties. It could be used in the development of new drugs or therapeutic agents targeting specific molecular pathways .
Industry: Industrially, this compound is valuable in the production of specialty chemicals and intermediates. It can be used in the manufacture of dyes, polymers, and other advanced materials .
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-(4-Methoxyphenyl)ethylamine might also interact with various cellular targets.
Mode of Action
It’s known that similar compounds, such as 4-methoxyphenethylamine, inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-(4-Methoxyphenyl)ethylamine might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, regulate energy homeostasis and o-glcnacylation . This suggests that 2-(4-Methoxyphenyl)ethylamine might also affect similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, have been shown to improve the outcome after transient middle cerebral artery occlusion (mcao), suggesting that they have good bioavailability .
Result of Action
It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, exert neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (ogd) injury . This suggests that 2-(4-Methoxyphenyl)ethylamine might also have similar effects.
Action Environment
It’s known that similar compounds, such as 2-(4-methoxyphenyl)ethyl isothiocyanate, display high antifungal activity against aspergillus niger , suggesting that environmental factors such as the presence of specific microorganisms might influence the action of 2-(4-Methoxyphenyl)ethylamine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
化学反応の分析
Types of Reactions:
Oxidation: 2-(4-Methoxyphenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
類似化合物との比較
4-Methoxyphenethylamine: This compound is structurally similar but lacks the methoxypropylamine group.
2-(3-Methoxyphenyl)ethylamine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: The uniqueness of 2-(4-Methoxyphenyl)ethylamine lies in its dual functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its simpler analogs .
特性
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGCLSQXQBQFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


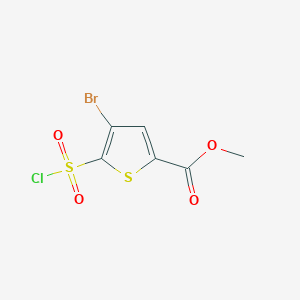
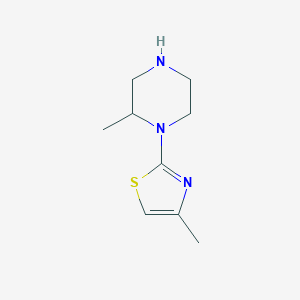
![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)
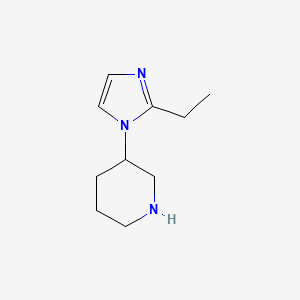
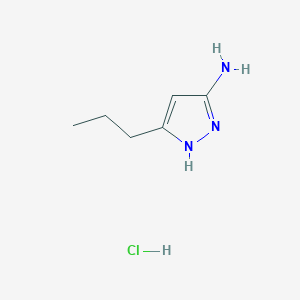
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)


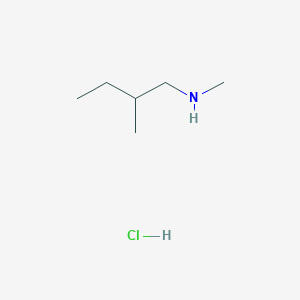
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
